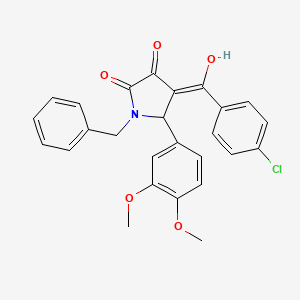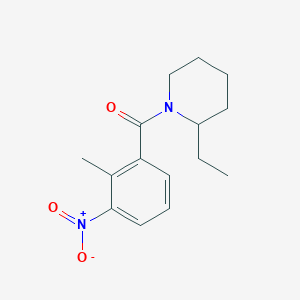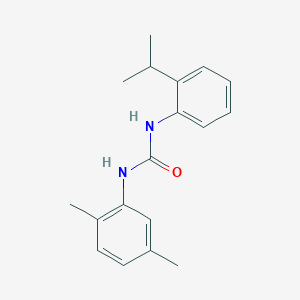
N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine, also known as 5-MeO-MALT, is a synthetic compound that belongs to the amphetamine class of drugs. This compound has gained attention in recent years due to its potential use in scientific research. In
作用机制
The mechanism of action of N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine involves the release of serotonin from presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which activates postsynaptic serotonin receptors. The activation of serotonin receptors results in a variety of physiological and psychological effects, including changes in mood, perception, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine are similar to those of other amphetamines. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of dopamine, norepinephrine, and other neurotransmitters in the brain. These effects can lead to changes in mood, perception, and behavior.
实验室实验的优点和局限性
One advantage of using N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine in lab experiments is its high potency. This allows researchers to use smaller doses, which can reduce the risk of side effects and increase the accuracy of the results. However, one limitation of using N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine is its potential for neurotoxicity. Studies have shown that high doses of N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine can cause damage to serotonin neurons in the brain.
未来方向
There are several future directions for research on N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine. One area of interest is its potential as a treatment for depression and other psychiatric disorders. Another area of interest is its use in studying the role of serotonin in various physiological and pathological conditions. Additionally, further research is needed to better understand the long-term effects of N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine on the brain and body.
Conclusion:
In conclusion, N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. Its high potency and ability to release serotonin make it a useful tool for studying the central nervous system. However, its potential for neurotoxicity and other side effects must be taken into consideration when using it in lab experiments. Further research is needed to fully understand the potential benefits and risks of N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine.
合成方法
The synthesis of N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine involves the reaction of 5-chloro-2-(methylthio)benzyl chloride with N-methyl-1-propanamine in the presence of a base. This reaction results in the formation of N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine as a white crystalline solid. The purity of N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine can be improved through recrystallization or chromatography.
科学研究应用
N-methyl-3-(methylthio)-N-(5-quinolinylmethyl)-1-propanamine has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the serotonin transporter and acts as a potent serotonin releasing agent. This makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions.
属性
IUPAC Name |
N-methyl-3-methylsulfanyl-N-(quinolin-5-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2S/c1-17(10-5-11-18-2)12-13-6-3-8-15-14(13)7-4-9-16-15/h3-4,6-9H,5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDNYBQBZXMVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCSC)CC1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(4aS,8aR)-6-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5441391.png)
![methyl 2-({[(1,1-dimethylpropyl)amino]carbonyl}amino)benzoate](/img/structure/B5441395.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(3-methylphenyl)urea](/img/structure/B5441410.png)

![N~4~-[4-(benzyloxy)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5441430.png)
![[2-({3-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5441440.png)

![1-{6-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridin-3-yl}ethanone](/img/structure/B5441459.png)

![N-({1-[(2,3-dimethyl-1H-indol-7-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5441468.png)
![3-(diphenylmethyl)-5-(2-methoxyethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5441476.png)

![3-isopropyl-6-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5441487.png)